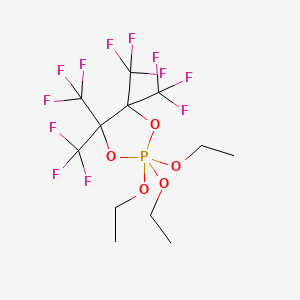
2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane
Overview
Description
2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane is a chemical compound with the molecular formula C12H15F12O5P and a molecular weight of 498.203 g/mol . This compound is known for its unique structure, which includes multiple trifluoromethyl groups and a dioxaphospholane ring, making it a valuable reagent in organic synthesis .
Preparation Methods
The synthesis of 2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane typically involves the reaction of appropriate phosphorus-containing precursors with trifluoromethylating agents under controlled conditions. Industrial production methods may vary, but they generally focus on optimizing yield and purity through careful control of reaction parameters such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane is widely used in scientific research due to its ability to form stable intermediates. Its applications include:
Chemistry: Used as a reagent in organic synthesis to facilitate the formation of complex organic molecules.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane exerts its effects involves its ability to interact with various molecular targets. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The dioxaphospholane ring structure provides a unique framework for forming stable intermediates, which are crucial in many synthetic processes .
Comparison with Similar Compounds
Compared to other similar compounds, 2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane stands out due to its multiple trifluoromethyl groups and dioxaphospholane ring. Similar compounds include:
This compound analogs: These compounds have similar structures but may differ in the number or position of trifluoromethyl groups.
Phosphorus-containing reagents: Other reagents with phosphorus atoms but different substituents or ring structures
This compound’s unique combination of stability, reactivity, and structural features makes it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
2,2,2-triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2λ5-dioxaphospholane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F12O5P/c1-4-25-30(26-5-2,27-6-3)28-7(9(13,14)15,10(16,17)18)8(29-30,11(19,20)21)12(22,23)24/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAIUQWMWHGTOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP1(OC(C(O1)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F12O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313108 | |
| Record name | 2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1708-77-6 | |
| Record name | NSC266259 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-Triethoxy-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2lambda5-dioxaphospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[4-(1-pyrenyl)phenyl]-](/img/structure/B3031078.png)
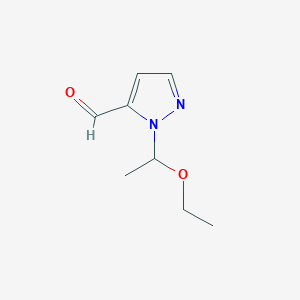
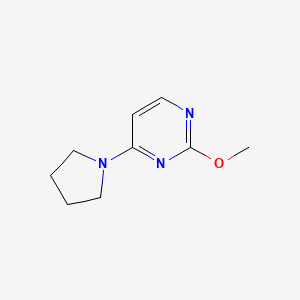


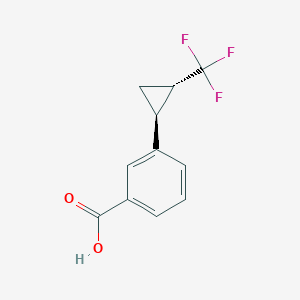
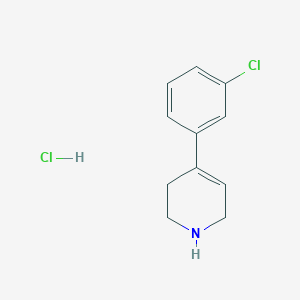

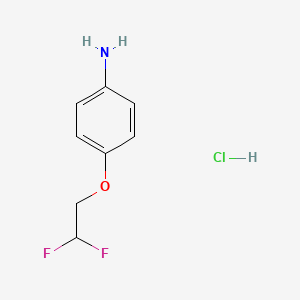

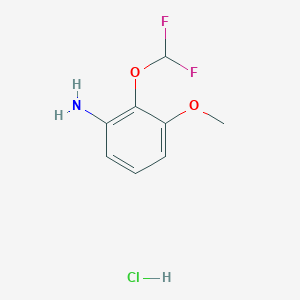

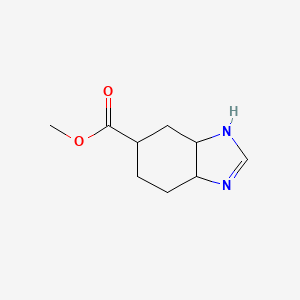
![1-[(3-Methylphenoxy)acetyl]piperazine](/img/structure/B3031099.png)
